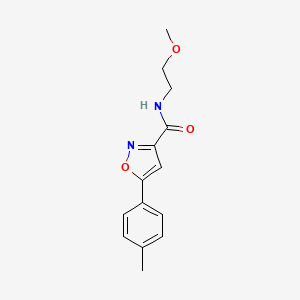![molecular formula C22H23FN4O2 B4461992 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone](/img/structure/B4461992.png)
3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone
Overview
Description
3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone, also known as FPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been found to interact with certain ion channels, such as the voltage-gated sodium channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain neurotransmitters in the brain. Additionally, it has been found to exhibit anticonvulsant activity by modulating the activity of certain ion channels in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of using 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone in lab experiments is that it may exhibit side effects, which may need to be carefully monitored.
Future Directions
There are several future directions for research on 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone. One potential area of research is the development of new derivatives of 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone that exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone and its potential use in the treatment of various diseases. Finally, more studies are needed to investigate the safety and efficacy of 3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone in humans.
Scientific Research Applications
3-(1-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}propyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxobutan-2-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-2-20(27-15-24-19-6-4-3-5-18(19)21(27)28)22(29)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10,15,20H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXGWFCQBZJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461916.png)
![N-[4-(acetylamino)phenyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4461918.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461927.png)
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4461934.png)
![4-(4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4461938.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4461940.png)
![3-[methyl(methylsulfonyl)amino]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4461941.png)
![1-(methylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4461944.png)

![N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461953.png)
![1-[(3-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4461962.png)
![methyl 4-({[2-(3-isopropyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4461967.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4461972.png)
![3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461988.png)